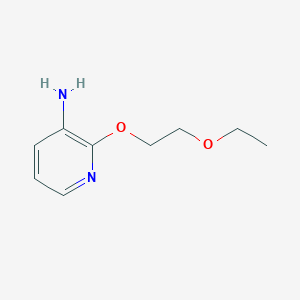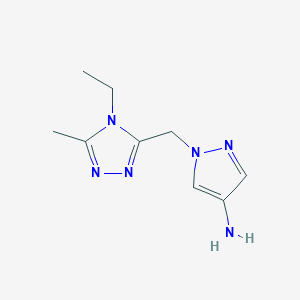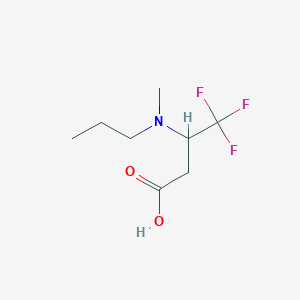
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is an organic compound with the molecular formula C8H14F3NO2. This compound is characterized by the presence of trifluoromethyl and amino groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobutanoic acid and methyl(propyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- Butanoic acid, 3-methyl-, propyl ester
- Butanoic acid, 3-methyl-
Uniqueness
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is unique due to the presence of both trifluoromethyl and amino groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and potential biological activity that makes it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H14F3NO2 |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-[methyl(propyl)amino]butanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-3-4-12(2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
KAOBSLORRHZKEH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C(CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
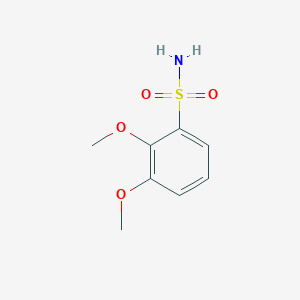
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
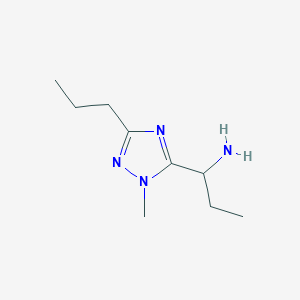

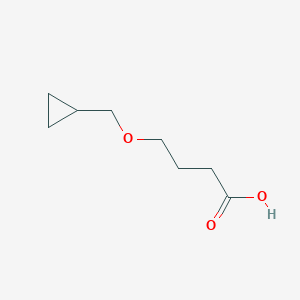
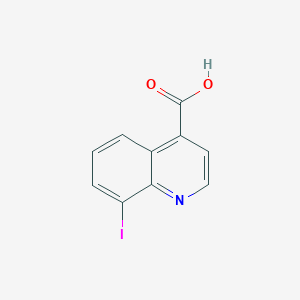
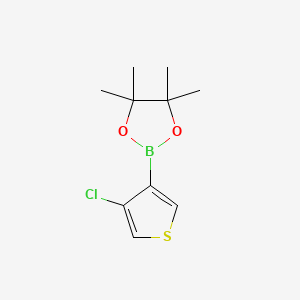

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
